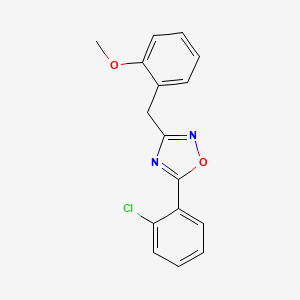
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as CDMO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CDMO has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in cell division and proliferation. 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can inhibit the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can reduce tumor growth in animal models and improve the survival rate of infected animals.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has some limitations, including its low water solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, including the synthesis of new derivatives with improved properties, the investigation of its mechanism of action, the evaluation of its potential as a drug candidate, and the development of new applications in material science and organic electronics.
In conclusion, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research. Further studies are needed to fully understand the potential of 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and its derivatives in different fields.
Synthesemethoden
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be synthesized using different methods, including the reaction between 4-chlorobenzyl chloride and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, or the reaction between 4-chlorobenzaldehyde and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in the presence of a base. The yield and purity of the synthesized 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been tested for its anticancer, antifungal, and antibacterial activities. In material science, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of new materials with improved properties. In organic electronics, 5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-21-14-8-5-12(10-15(14)22-2)17-19-16(23-20-17)9-11-3-6-13(18)7-4-11/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQVSWQTIPJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)



![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)

![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)

![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)

![N-[4-(benzyloxy)benzyl]-2-fluoroaniline](/img/structure/B5883596.png)
